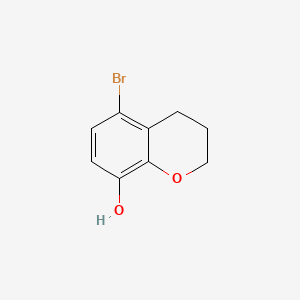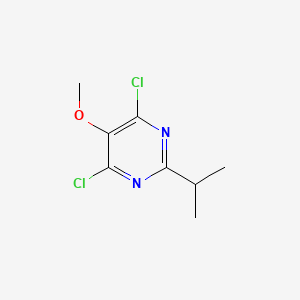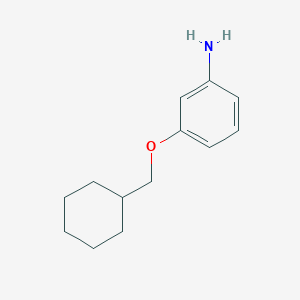
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate is an organic compound with intriguing properties and potential applications in various fields. This compound features a benzyl group substituted with a hydroxy group at the para position, and a methoxy group attached to a malonate ester. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate typically involves the reaction of 4-hydroxybenzyl alcohol with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The methoxy group is introduced through methylation using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF followed by the desired nucleophile.
Major Products Formed
Oxidation: 2-(4-Hydroxybenzyl)-2-methoxymalonate.
Reduction: Dimethyl 2-(4-hydroxybenzyl)-2-hydroxymalonate.
Substitution: Dimethyl 2-(4-substituted benzyl)-2-methoxymalonate.
Aplicaciones Científicas De Investigación
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the methoxy and malonate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-(4-hydroxybenzyl)-2-hydroxymalonate
- Dimethyl 2-(4-methoxybenzyl)-2-methoxymalonate
- Dimethyl 2-(4-hydroxyphenyl)-2-methoxymalonate
Uniqueness
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate is unique due to the presence of both hydroxy and methoxy groups on the benzyl moiety, which allows for a broader range of chemical reactions and interactions compared to its analogs
Propiedades
Número CAS |
848245-33-0 |
|---|---|
Fórmula molecular |
C13H16O6 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
dimethyl 2-[(4-hydroxyphenyl)methyl]-2-methoxypropanedioate |
InChI |
InChI=1S/C13H16O6/c1-17-11(15)13(19-3,12(16)18-2)8-9-4-6-10(14)7-5-9/h4-7,14H,8H2,1-3H3 |
Clave InChI |
KQVLVTBHQSSMSK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)O)(C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)


![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)



